![molecular formula C11H23NO3 B2666656 Tert-butyl (1-ethyl-4-hydroxybutyl)carbamate CAS No. 694446-87-2](/img/structure/B2666656.png)
Tert-butyl (1-ethyl-4-hydroxybutyl)carbamate
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Overview
Description
Scientific Research Applications
Enantioselective Synthesis
Tert-butyl (1-ethyl-4-hydroxybutyl)carbamate is instrumental in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its importance in the field of nucleoside analogues synthesis, which are crucial for drug development (Ober et al., 2004).
Biocompatible Polymers
Research demonstrates its application in generating environmentally benign copolymers, like poly(tert-butyl 3,4-dihydroxybutanoate carbonate), through the alternating copolymerization with carbon dioxide. These polymers are noteworthy for their biocompatibility, which is significant for medical and environmental applications (Tsai, Wang, & Darensbourg, 2016).
Intermediate for Biologically Active Compounds
It serves as a crucial intermediate in synthesizing biologically active compounds such as omisertinib (AZD9291), illustrating its role in the pharmaceutical industry for developing cancer therapies (Zhao, Guo, Lan, & Xu, 2017).
Natural Product Synthesis
The compound also finds use as an intermediate in synthesizing natural product jaspine B, which shows cytotoxic activity against several human carcinoma cell lines, indicating its potential in cancer research (Tang et al., 2014).
Microbial Degradation Pathways
In environmental science, research on the microbial degradation of tert-butyl ether compounds highlights the bioremediation potential of tert-butyl (1-ethyl-4-hydroxybutyl)carbamate-related substances, which can contribute to addressing pollution and environmental sustainability (Rohwerder et al., 2006).
Safety and Hazards
The safety and hazards associated with “Tert-butyl (1-ethyl-4-hydroxybutyl)carbamate” would depend on its exact molecular structure and properties. For instance, tert-butyl carbamate is classified as Acute Tox. 3 Oral - Skin Sens. 1, indicating that it is toxic if swallowed and may cause an allergic skin reaction .
properties
IUPAC Name |
tert-butyl N-(6-hydroxyhexan-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-5-9(7-6-8-13)12-10(14)15-11(2,3)4/h9,13H,5-8H2,1-4H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDNHTNXWAXWGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCO)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1-ethyl-4-hydroxybutyl)carbamate |
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